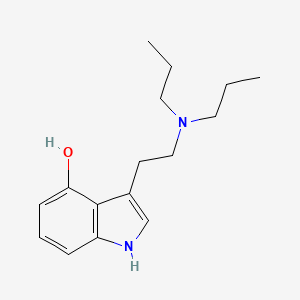

4-Hydroxy DPT

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRMPTVOVJXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618835 | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63065-88-3 | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63065-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl-4-hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl-4-hydroxytryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYL-4-HYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS597YAU98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of 4-Hydroxy-N,N-dipropyltryptamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin. First synthesized in 1977, it has garnered interest in the scientific community for its psychoactive properties, which are mediated by its interaction with serotonin (B10506) receptors. This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological properties of 4-HO-DPT, intended for researchers and professionals in the field of drug development.

Discovery and History

4-Hydroxy-N,N-dipropyltryptamine was first synthesized and described in the scientific literature by David Repke and colleagues in 1977.[1][2] Subsequently, the compound was independently synthesized and documented by the American chemist Alexander Shulgin in his book "TiHKAL (Tryptamines I Have Known and Loved)".[3] While Shulgin's work is often cited, the initial discovery predates his publication. In his book, Shulgin noted that a 20 mg oral dose resulted in only "possible threshold effects," leaving its dosage and duration largely uncharacterized at the time.[3] More recent anecdotal reports from recreational users suggest that higher doses produce significant psychedelic effects with an onset of 15 to 45 minutes and a duration of 5 to 8 hours.[4]

Chemical Synthesis

The synthesis of 4-hydroxytryptamines, including 4-HO-DPT, typically involves a multi-step process. A common approach is a modification of the psilocin synthesis developed by Albert Hofmann. This methodology often starts from a protected 4-hydroxyindole (B18505) derivative, such as 4-benzyloxyindole (B23222).

A representative synthesis for a related compound, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), illustrates the general principles that can be adapted for the synthesis of 4-HO-DPT.[5][6] This process involves three main steps:

-

Acylation: 4-Benzyloxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This is then reacted with dipropylamine (B117675) to yield N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.

-

Reduction: The resulting glyoxylamide is reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to form 4-benzyloxy-N,N-dipropyltryptamine.

-

Debenzylation: The benzyl (B1604629) protecting group is removed by catalytic hydrogenation to yield the final product, 4-hydroxy-N,N-dipropyltryptamine.[5]

The freebase form of 4-HO-DPT can be converted to a more stable salt, such as the hydrochloride or fumarate (B1241708) salt, for easier handling and storage. For instance, the hydrochloride salt can be prepared by dissolving the freebase in a suitable solvent like dichloromethane (B109758) and adding a solution of hydrochloric acid in ethanol.[7]

Experimental Protocol: Synthesis of a 4-Hydroxytryptamine Analog (4-HO-NiPT)

The following protocol for the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) is adapted from the literature and serves as a representative example for the synthesis of 4-hydroxytryptamines.[2][5]

Step 1: N-isopropyl-4-benzyloxy-3-indoleglyoxylamide To a solution of 4-benzyloxyindole (2.0 g, 8.96 mmol) in diethyl ether (50 ml), oxalyl chloride (2.3 g, 17.93 mmol) is added dropwise at 0°C. The mixture is stirred for 6 hours at this temperature. Subsequently, isopropylamine (B41738) (4.24 g, 71.68 mmol) is added dropwise. The reaction mixture is then warmed to room temperature and stirred overnight.[5]

Step 2: 4-benzyloxy-N-isopropyltryptamine The product from Step 1 is reduced to generate 4-benzyloxy-N-isopropyltryptamine.[5]

Step 3: 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) The benzyl group of 4-benzyloxy-N-isopropyltryptamine is removed via hydrogenation to yield 4-HO-NiPT.[5]

Pharmacological Properties

4-HO-DPT is a non-selective serotonin receptor agonist, with notable activity at the 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸 receptors.[4] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT₂ₐ receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for 4-HO-DPT and related compounds from a study by Klein et al. (2020).[1][6][8][9][10]

Table 1: In Vitro Functional Activity of 4-Hydroxytryptamines at Human Serotonin Receptors

| Compound | h5-HT₂ₐ EC₅₀ (nM) | h5-HT₂ₙ EC₅₀ (nM) | h5-HT₂𝒸 EC₅₀ (nM) |

| Psilocin (4-HO-DMT) | 4.3 | 4.6 | 3.1 |

| 4-HO-DET | 6.1 | 5.8 | 18 |

| 4-HO-DPT | 11 | 11 | 100 |

| 4-HO-DiPT | 23 | 20 | 230 |

EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal response.

Table 2: In Vivo Potency of 4-Hydroxytryptamines in the Mouse Head-Twitch Response (HTR) Assay

| Compound | ED₅₀ (μmol/kg) |

| Psilocin (4-HO-DMT) | 0.81 |

| 4-HO-DET | 1.56 |

| 4-HO-DPT | 2.47 |

| 4-HO-DiPT | 3.46 |

ED₅₀ (median effective dose) values represent the dose of the compound that produces a head-twitch response in 50% of the test subjects.

The data indicates that as the N-alkyl substituents increase in size from methyl (in psilocin) to propyl (in 4-HO-DPT), the potency at the 5-HT₂ₐ and 5-HT₂ₙ receptors decreases, while the decrease in potency at the 5-HT₂𝒸 receptor is more pronounced.[4][11] In vivo, 4-HO-DPT is approximately three times less potent than psilocin in inducing the head-twitch response in mice, a behavioral proxy for hallucinogenic activity.[8]

Signaling Pathway

As a serotonin receptor agonist, 4-HO-DPT binds to and activates serotonin receptors, primarily the 5-HT₂ₐ subtype, which are G-protein coupled receptors. This activation is believed to initiate a downstream signaling cascade that ultimately leads to the observed psychedelic effects.

Conclusion

4-Hydroxy-N,N-dipropyltryptamine is a synthetic tryptamine with a history rooted in both academic research and the work of independent chemists. Its synthesis is achievable through established methods for producing 4-hydroxytryptamines. The pharmacological data reveal it to be a potent serotonin receptor agonist, albeit with lower potency than its lighter homolog, psilocin. For researchers and drug development professionals, 4-HO-DPT represents an interesting compound within the tryptamine class for further investigation into its therapeutic potential and structure-activity relationships.

References

- 1. Investigation of the Structure-Activity Relationships of Psilocybin Analogues. | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and structure of 4-hy-droxy- N-iso-propyl-tryptamine (4-HO-NiPT) and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychedelicreview.com [psychedelicreview.com]

- 4. 4-HO-DPT - Wikipedia [en.wikipedia.org]

- 5. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Psilocin - Wikipedia [en.wikipedia.org]

- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-HO-DPT - Wikiwand [wikiwand.com]

An In-depth Technical Guide to 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a lesser-known psychedelic compound of the tryptamine (B22526) class.

Chemical Structure and Properties

4-HO-DPT, also known as deprocin, is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT).[1] First synthesized by Alexander Shulgin, it is a structural analog of the naturally occurring psychedelic psilocin (4-HO-DMT).[2] The core structure consists of a bicyclic indole (B1671886) heterocycle substituted at the R4 position with a hydroxyl group and at the R3 position with an ethyl side chain connected to a dipropylamino group.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol[1] |

| CAS Number | 63065-88-3[1] |

| Molecular Formula | C₁₆H₂₄N₂O[1] |

| SMILES | CCCN(CCC)CCc1c[nH]c2cccc(O)c12[1] |

| InChI | InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3[1] |

Physicochemical Properties

Quantitative physicochemical data for 4-HO-DPT is limited. The following table includes experimental data where available and predicted values for related compounds to provide an estimate.

| Property | Value | Source |

| Molar Mass | 260.381 g·mol⁻¹[1] | Experimental |

| Melting Point (Freebase) | 96-97 °C | Experimental |

| XLogP3-AA | 3.8 | Computed |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol (B145695): 2 mg/ml | Experimental |

| Boiling Point (Predicted for 4-HT) | 416.1±30.0 °C | Predicted |

| Density (Predicted for 4-HT) | 1.288±0.06 g/cm³ | Predicted |

| pKa (Predicted for 4-HT) | 9.99±0.40 | Predicted |

Note: Predicted values are for the related compound 4-hydroxytryptamine (B1209533) (4-HT) and should be used as estimations.[3]

The crystal structure of 4-HO-DPT has been solved for its fumarate (B1241708) and hydrochloride salts. The fumarate salt structure consists of a singly protonated 4-HO-DPT cation, half of a fumarate dianion, and two water molecules of crystallization in the asymmetric unit.[1] The hydrochloride salt contains a singly protonated tryptammonium cation and a chloride anion in the asymmetric unit, connected by N—H⋯Cl and O—H⋯Cl hydrogen bonds.

Pharmacology

Pharmacodynamics

4-HO-DPT acts as a non-selective serotonin (B10506) receptor agonist.[1] Its primary psychedelic effects are mediated through its agonist activity at the serotonin 5-HT₂ₐ receptor. It also demonstrates agonist activity at the 5-HT₂ₒ and 5-HT₂𝒸 receptors.[1]

| Receptor Target | Activity | Affinity (Kᵢ) / Potency (EC₅₀) | Notes |

| 5-HT₂ₐ | High-efficacy partial agonist to full agonist[1] | EC₅₀ = 21 nM (for 4-HT, a related compound)[4] | Considered the primary target for psychedelic effects. |

| 5-HT₂ₒ | High-efficacy partial agonist to full agonist[1] | - | |

| 5-HT₂𝒸 | High-efficacy partial agonist to full agonist[1] | Kᵢ = 40 nM (for 4-HT, a related compound)[4] | Shows lower potency at this receptor compared to 5-HT₂ₐ.[1] |

| 5-HT₁ₐ | Agonist | Kᵢ = 95 nM (for 4-HT, a related compound)[4] |

In animal models, 4-HO-DPT induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in humans.

Pharmacokinetics

Human pharmacokinetic data for 4-HO-DPT is not formally documented. Anecdotal reports suggest the following profile for oral administration:

| Parameter | Time |

| Onset of Action | 15 - 45 minutes[1] |

| Duration of Action | 5 - 8 hours[1] |

Signaling Pathways

The primary mechanism of action for 4-HO-DPT's psychedelic effects is the activation of the serotonin 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) linked to the Gq/G₁₁ signaling pathway.

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

Experimental Protocols

Synthesis of 4-HO-DPT

The following is a representative three-step synthesis protocol adapted from the synthesis of the closely related compound 4-HO-NiPT.[5] This procedure starts with 4-benzyloxyindole (B23222).

Caption: General Synthesis Workflow for 4-HO-DPT.

Methodology:

-

Acylation: 4-benzyloxyindole is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether) and cooled. Oxalyl chloride is added dropwise, followed by the addition of dipropylamine to form the intermediate N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.

-

Reduction: The glyoxylamide intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in an appropriate solvent like tetrahydrofuran (B95107) (THF) to yield 4-benzyloxy-N,N-dipropyltryptamine.

-

Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation. The protected tryptamine is dissolved in a solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete, yielding the final product, 4-HO-DPT.

5-HT₂ₐ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-HO-DPT for the 5-HT₂ₐ receptor.[6]

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the human 5-HT₂ₐ receptor in a suitable buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective 5-HT₂ₐ radioligand (e.g., [³H]ketanserin), and a range of concentrations of the test compound (4-HO-DPT).

-

Incubation: Incubate the plates for a defined period (e.g., 20-30 minutes at room temperature) to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filter plates. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: After drying the filters, add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (4-HO-DPT) concentration. Use non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the functional agonist activity of 4-HO-DPT at the Gq-coupled 5-HT₂ₐ receptor by detecting changes in intracellular calcium concentration.[7][8]

Caption: Calcium Mobilization Assay Workflow.

Methodology:

-

Cell Culture: Plate cells (e.g., CHO or HEK293) stably transfected with the human 5-HT₂ₐ receptor into black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate to allow for dye de-esterification.

-

Compound Addition: Use an automated fluorescence plate reader with integrated liquid handling (e.g., a FLIPR system) to add varying concentrations of 4-HO-DPT to the wells.

-

Fluorescence Measurement: Immediately after compound addition, monitor the fluorescence intensity over time. Agonist binding will trigger calcium release, leading to an increase in fluorescence.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist (4-HO-DPT) concentration. Use non-linear regression to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.

Head-Twitch Response (HTR) Assay

The HTR assay is an in vivo behavioral model used to assess the potential psychedelic-like activity of compounds in rodents.[9]

Caption: Head-Twitch Response (HTR) Experimental Workflow.

Methodology:

-

Animals: Use male C57BL/6J mice, which are commonly used for this assay.

-

Acclimation: Allow animals to acclimate to the testing room and individual observation chambers before drug administration to reduce stress-induced behavioral artifacts.

-

Drug Administration: Dissolve 4-HO-DPT in a suitable vehicle (e.g., saline) and administer it via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Test a range of doses to establish a dose-response curve.

-

Observation and Quantification: Immediately after injection, place the animal in a clean observation chamber. A trained observer can manually count the number of rapid, side-to-side head movements for a predetermined period. Alternatively, automated systems using a head-mounted magnet and a magnetometer coil can be used for more objective quantification.

-

Data Analysis: The total number of head-twitches per observation period is recorded for each dose. Plot the mean number of twitches against the drug dose to generate a dose-response curve and calculate the ED₅₀ value.

References

- 1. 4-HO-DPT - Wikipedia [en.wikipedia.org]

- 2. rchemic.com [rchemic.com]

- 3. 4-Hydroxytryptamine CAS#: 570-14-9 [m.chemicalbook.com]

- 4. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Head-twitch response - Wikipedia [en.wikipedia.org]

A Technical Examination of 4-Hydroxy-N,N-Dipropyltryptamine (4-HO-DPT) from Shulgin's TiHKAL

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the synthesis, dosage, and qualitative commentary for 4-Hydroxy-N,N-Dipropyltryptamine (4-HO-DPT) as documented by Alexander Shulgin in his comprehensive work, TiHKAL: The Continuation. All data and methodologies are directly extracted from this seminal text to ensure accuracy and provide a focused resource for research and development.

Quantitative Data Summary

The following table encapsulates the dosage and duration of effects for 4-HO-DPT as reported in TiHKAL. These anecdotal reports are foundational for understanding the compound's primary activity.

| Dosage (mg) | Route of Administration | Duration of Effects (hours) |

| 20-30 | Oral | 2-4 |

Experimental Protocols

The synthesis of 4-Hydroxy-N,N-dipropyltryptamine is detailed as a multi-step process. The following protocols are a direct interpretation of the procedures outlined by Shulgin.

Synthesis of 4-Acetoxy-N,N-dipropyltryptamine

A solution of 4-acetoxyindole (B1630585) (prepared from 4-hydroxyindole) in diethyl ether is cooled and treated with oxalyl chloride. The resulting mixture is then stripped of solvent and the residue dissolved in methylene (B1212753) chloride. This solution is added to a mixture of dipropylamine (B117675) and triethylamine (B128534) in methylene chloride. After stirring, the reaction mixture is washed with dilute acid and base, and the solvent is removed. The residue is then chromatographed on silica (B1680970) gel to yield 4-acetoxy-N,N-dipropyltryptamine.

Synthesis of 4-Hydroxy-N,N-dipropyltryptamine

A solution of 4-acetoxy-N,N-dipropyltryptamine in anhydrous diethyl ether is added to a stirred suspension of lithium aluminum hydride in diethyl ether. The mixture is heated to reflux, then cooled, and the excess hydride is decomposed. The resulting solids are removed by filtration, and the filtrate is stripped of solvent. The residue is dissolved in a minimal amount of boiling diethyl ether and, upon cooling, crystals of 4-hydroxy-N,N-dipropyltryptamine form.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 4-HO-DPT as described.

Caption: Synthesis workflow for 4-HO-DPT.

Qualitative Commentary and Extensions

Shulgin's entry notes that 4-HO-DPT is the 4-hydroxy analogue of DPT. The qualitative comments are sparse, suggesting a short duration of action with effects resolving within a few hours. The provided synthesis route via the 4-acetoxyindole intermediate is a common strategy employed by Shulgin for accessing 4-hydroxy tryptamines. This method protects the reactive hydroxyl group during the addition of the dialkylaminoethyl side chain. The final deprotection step with lithium aluminum hydride is a robust method for ester reduction to the corresponding alcohol. Further research could explore alternative reducing agents to potentially improve yield or simplify the workup procedure. The structure-activity relationship suggests that the dipropyl substitution on the nitrogen might contribute to the observed potency and duration, a hypothesis that could be explored through the synthesis and evaluation of related analogues.

The Psychedelic Tryptamine 4-Hydroxy-DPT: A Technical Guide to its Mechanism of Action at Serotonin Receptors

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a lesser-known synthetic tryptamine, belongs to the family of serotonergic psychedelics. Structurally related to the active metabolite of psilocybin, psilocin (4-HO-DMT), this compound is of growing interest to the scientific community for its potential to elucidate the complex pharmacology of psychedelic agents. This technical guide provides a comprehensive overview of the current understanding of 4-HO-DPT's mechanism of action at serotonin (B10506) (5-HT) receptors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: A Serotonin Receptor Agonist

The primary mechanism of action of 4-HO-DPT is its function as an agonist at serotonin receptors. Like other classic psychedelics, its principal target is the serotonin 2A receptor (5-HT₂A), the activation of which is believed to be fundamental to the induction of psychedelic experiences.[1][2][3][4][5][6] However, its activity is not limited to this subtype, and its broader receptor profile contributes to its unique pharmacological effects.

Quantitative Analysis of Receptor Interactions

The interaction of 4-HO-DPT with serotonin receptors has been quantified through in vitro binding and functional assays. The following tables summarize the available data on its binding affinity (Ki), potency (EC₅₀), and efficacy (Eₘₐₓ) at key human serotonin receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of 4-HO-DPT at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference Compound | Radioligand |

| 5-HT₁A | >1,000 | 8-OH-DPAT | [³H]WAY100635 |

| 5-HT₁B | >1,000 | Ergotamine Tartrate | [³H]GR125743 |

| 5-HT₁D | >1,000 | Ergotamine Tartrate | [³H]GR125743 |

| 5-HT₁E | >1,000 | 5-HT | [³H]5-HT |

| 5-HT₂A | 79 | Clozapine | [³H]Ketanserin |

| 5-HT₂B | 134 | SB206553 | [³H]LSD |

| 5-HT₂C | >1,000 | Ritanserin | [³H]Mesulergine |

| 5-HT₅A | >1,000 | Ergotamine Tartrate | [³H]LSD |

| 5-HT₆ | >1,000 | Clozapine | [³H]LSD |

| 5-HT₇ | >1,000 | Clozapine | [³H]LSD |

Data compiled from Glatfelter et al., 2023.[1][3]

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of 4-HO-DPT at Human 5-HT₂ Receptors

| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT response) | Assay Type |

| h5-HT₂A | 10.2 | 98.2% | Gq-mediated Calcium Flux |

| h5-HT₂B | 21.6 | 100% | Gq-mediated Calcium Flux |

| h5-HT₂C | 1320 | 85.1% | Gq-mediated Calcium Flux |

| m5-HT₂A | 11.5 | 99.3% | Gq-mediated Calcium Flux |

Data from Klein et al., 2020.[7]

These data highlight that 4-HO-DPT is a potent and highly efficacious agonist at the 5-HT₂A and 5-HT₂B receptors. Notably, it exhibits a significant selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor, with one study reporting a 129-fold selectivity.[7] This is a distinguishing feature compared to other tryptamines and may contribute to a unique subjective and physiological profile.

Signaling Pathways Activated by 4-HO-DPT

The activation of 5-HT₂ family receptors by 4-HO-DPT primarily initiates intracellular signaling through the Gq protein pathway. This canonical pathway is a cornerstone of the action of many serotonergic psychedelics.

The Gq Signaling Cascade

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq. The activated α-subunit of Gq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.

Figure 1: The Gq signaling pathway activated by 4-HO-DPT at the 5-HT₂A receptor.

Beyond Gq: The Question of Biased Agonism

While the Gq pathway is the primary signaling cascade associated with 5-HT₂A receptor activation by psychedelics, G protein-coupled receptors (GPCRs) can also signal through other pathways, such as the recruitment of β-arrestins. The preferential activation of one signaling pathway over another by a specific ligand is termed "biased agonism" or "functional selectivity."[5][8][9][10][11]

Currently, there is a lack of specific data on whether 4-HO-DPT induces β-arrestin recruitment at serotonin receptors. However, the field of psychedelic pharmacology is increasingly exploring the role of biased agonism in differentiating the effects of various 5-HT₂A agonists.[5][8][10] For some psychedelics, the balance between Gq activation and β-arrestin recruitment is thought to influence the qualitative nature of their effects. Future research on 4-HO-DPT should investigate its potential for biased agonism to provide a more complete picture of its mechanism of action.

Electrophysiological Effects

Recent studies have begun to explore the effects of 4-HO-DPT on neuronal activity. In ex vivo slice electrophysiology experiments on the basolateral amygdala (BLA), 4-HO-DPT was found to produce a robust increase in spontaneous inhibitory postsynaptic currents (sIPSCs) in principal neurons.[12] This effect was mediated by the 5-HT₂A receptor and was accompanied by an increase in the action potential firing of BLA interneurons.[12] These findings suggest that 4-HO-DPT can enhance GABAergic inhibition of principal neurons in the BLA, a potential mechanism for modulating fear and anxiety.[12]

Furthermore, a study on the related compound N,N-dipropyltryptamine (DPT) in in vitro organotypic cultures of rat cortical tissue demonstrated alterations in information-processing dynamics.[13] DPT was found to increase the entropy of spontaneous firing activity, reduce the time of information storage in individual neurons, and alter the structure of neuronal circuits.[13] While these findings are not directly on 4-HO-DPT, they provide a plausible framework for how this class of compounds may affect cortical processing.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand (in this case, 4-HO-DPT) for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the serotonin receptor of interest are prepared from cultured cells or brain tissue homogenates.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT₂A) and varying concentrations of the unlabeled competitor ligand (4-HO-DPT).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the competitor for the receptor, is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay to determine the affinity of 4-HO-DPT.

Gq-Mediated Calcium Flux Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor by detecting the resulting increase in intracellular calcium.

Methodology:

-

Cell Culture: Cells stably expressing the serotonin receptor of interest (e.g., Flp-In T-REx 293 cells) are cultured in microplates.[7]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.

-

Compound Addition: Varying concentrations of the agonist (4-HO-DPT) are added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity over time is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is used to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a reference agonist like serotonin) are determined.

Figure 3: Workflow for a calcium flux assay to determine the functional activity of 4-HO-DPT.

Conclusion and Future Directions

4-Hydroxy-DPT is a potent serotonin receptor agonist with a notable selectivity for the 5-HT₂A receptor over the 5-HT₂C subtype. Its primary mechanism of action involves the activation of the Gq signaling pathway, leading to an increase in intracellular calcium. Preliminary electrophysiological data suggest that it can modulate neuronal activity, particularly by enhancing inhibitory neurotransmission in specific brain regions.

While our understanding of 4-HO-DPT's pharmacology has advanced, several key areas warrant further investigation. A comprehensive assessment of its activity across all serotonin receptor subtypes, including functional assays for G-protein independent pathways like β-arrestin recruitment, is crucial for a complete understanding of its signaling profile and potential for biased agonism. Further electrophysiological studies in cortical neurons are needed to directly link its receptor-level activity to the modulation of neural circuits thought to underlie psychedelic experiences. As research into the therapeutic potential of psychedelics continues to expand, a detailed characterization of compounds like 4-HO-DPT will be invaluable for developing novel therapeutics with improved efficacy and safety profiles.

References

- 1. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arresting serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [2310.20582] The serotonergic psychedelic N,N-dipropyltryptamine alters information-processing dynamics in cortical neural circuits [arxiv.org]

The Pharmacological Profile of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] This document provides a comprehensive overview of the pharmacological profile of 4-HO-DPT, synthesizing available in vitro and in vivo data. The primary mechanism of action for 4-HO-DPT is agonism at serotonin (B10506) (5-HT) receptors, with a notable affinity for the 5-HT₂A receptor, which is believed to mediate its psychedelic effects.[2][3] This guide presents quantitative data on receptor binding and functional activity, details key experimental methodologies, and provides visual representations of its primary signaling pathway and experimental workflows.

Introduction

4-HO-DPT is a member of the 4-hydroxytryptamine (B1209533) family and is structurally related to other psychedelic tryptamines such as dipropyltryptamine (DPT) and 5-MeO-DPT.[2] First synthesized by David Repke and colleagues in 1977, it has since been identified as a novel psychoactive substance.[2] Like other classic psychedelics, its effects are primarily attributed to its interaction with the serotonergic system, particularly the 5-HT₂A receptor.[2][3] Understanding the detailed pharmacological characteristics of 4-HO-DPT is crucial for elucidating its mechanism of action and assessing its potential therapeutic or toxicological profile.

In Vitro Pharmacology

The in vitro pharmacology of 4-HO-DPT has been characterized through receptor binding and functional assays, primarily focusing on its interaction with serotonin receptors.

Receptor Binding Profile

Radioligand binding assays have been employed to determine the affinity of 4-HO-DPT for various serotonin receptor subtypes. The inhibition constant (Kᵢ) is a measure of the drug's binding affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Radioligand | Test System | Kᵢ (nM) | Reference |

| 5-HT₁ₐ | [³H]WAY-100635 | Human recombinant | >10,000 | [4] |

| 5-HT₁ₑ | [³H]5-HT | Human recombinant | 1,725 | [4] |

| 5-HT₂ₐ | [³H]ketanserin | Human recombinant | - | |

| 5-HT₂ₒ | [³H]LSD | Human recombinant | - | |

| 5-HT₂ₒ | [³H]mesulergine | Human recombinant | - | |

| 5-HT₅ₐ | [³H]LSD | Human recombinant | - | |

| 5-HT₆ | [³H]LSD | Human recombinant | - | |

| 5-HT₇ | [³H]LSD | Human recombinant | - | |

| SERT | [³H]citalopram | Human recombinant | - |

Note: A dash (-) indicates that data was not available in the cited sources. The high Kᵢ value for the 5-HT₁ₐ receptor suggests low affinity.

Functional Activity

Functional assays, such as calcium flux assays, are used to determine the efficacy and potency of a compound at a given receptor. The half-maximal effective concentration (EC₅₀) indicates the potency of the drug, while the maximum effect (Eₘₐₓ) reflects its efficacy relative to a reference agonist (e.g., serotonin). 4-HO-DPT acts as a high-efficacy partial to full agonist at 5-HT₂ₐ, 5-HT₂ₒ, and 5-HT₂ₒ receptors.[2]

| Receptor | Assay Type | Test System | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Reference |

| h5-HT₂ₐ | Calcium Flux | Flp-In T-REx 293 cells | 7.7 | 94.0 ± 2.6 | [5] |

| m5-HT₂ₐ | Calcium Flux | Flp-In T-REx 293 cells | 5.8 | 94.6 ± 1.7 | [5] |

| h5-HT₂ₒ | Calcium Flux | Flp-In T-REx 293 cells | 7.7 | 93.8 ± 2.0 | [5] |

| h5-HT₂ₒ | Calcium Flux | Flp-In T-REx 293 cells | 991 | 68.2 ± 1.5 | [5] |

h: human, m: mouse

These data indicate that 4-HO-DPT is a potent and highly efficacious agonist at the 5-HT₂ₐ and 5-HT₂ₒ receptors, with significantly lower potency at the 5-HT₂ₒ receptor.[2][5] This suggests a degree of selectivity for the 5-HT₂ₐ receptor over the 5-HT₂ₒ receptor.[2]

In Vivo Pharmacology

The in vivo effects of 4-HO-DPT have been primarily studied in rodents using the head-twitch response (HTR) model, a behavioral proxy for psychedelic activity in humans.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement induced by 5-HT₂ₐ receptor agonists.[6] The potency of a compound to induce HTR is quantified by its ED₅₀ value, the dose that produces 50% of the maximal response.

| Animal Model | Route of Administration | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) | Reference |

| C57BL/6J Mice | - | 1.83 | 4.80 | [5] |

Compared to psilocin, 4-HO-DPT is approximately 4- to 5-fold less potent in inducing the head-twitch response in mice.[2]

Signaling Pathways and Experimental Workflows

5-HT₂ₐ Receptor Signaling Pathway

The primary psychedelic effects of 4-HO-DPT are believed to be mediated through its agonism at the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gq/11 protein. This initiates a downstream signaling cascade.

Caption: 5-HT₂ₐ receptor activation by 4-HO-DPT initiates the Gq/11 signaling cascade.

Experimental Workflow: Head-Twitch Response (HTR) Assay

The HTR assay is a key in vivo model for assessing the psychedelic-like potential of compounds. The following diagram outlines the typical workflow for a magnetometer-based HTR study.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Receptor Binding Affinity of 4-HO-DPT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine (B22526) class. This document summarizes available quantitative binding data, details common experimental methodologies, and visualizes key signaling pathways to support research and drug development efforts in the field of serotonergic compounds.

Quantitative Receptor Binding Affinity Data

4-HO-DPT is a potent serotonin (B10506) receptor agonist, with its primary psychedelic effects attributed to its interaction with the 5-HT₂A receptor. The following table summarizes the available quantitative data on the binding affinity (Ki) of 4-HO-DPT and related compounds for various serotonin receptors. The data is compiled from various in vitro studies and presented to facilitate comparative analysis. Lower Ki values are indicative of higher binding affinity.

| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |

| 4-HO-DPT | 5-HT₂A | Data Not Explicitly Found in Cited Literature | - | - |

| 5-HT₂B | Data Not Explicitly Found in Cited Literature | - | - | |

| 5-HT₂C | Data Not Explicitly Found in Cited Literature | - | - | |

| Psilocin (4-HO-DMT) | 5-HT₁A | 567.4 | Radioligand Binding | |

| 5-HT₂A | 107.2 | Radioligand Binding | ||

| 5-HT₂B | 4.6 | Radioligand Binding | ||

| 4-HO-DiPT | 5-HT₂A | 229 ± 5.6 | Radioligand Binding ([¹²⁵I]DOI) | [1] |

| SERT | 219 | Radioligand Binding | [1] | |

| 5-MeO-MiPT | 5-HT₂A | 42 ± 11 | Radioligand Binding ([¹²⁵I]DOI) | [1] |

| 5-MeO-DET | 5-HT₂A | 251 ± 92.0 | Radioligand Binding ([¹²⁵I]DOI) | [1] |

| DiPT | 5-HT₂A | 910 ± 120 | Radioligand Binding ([¹²⁵I]DOI) | [1] |

Note: While direct Ki values for 4-HO-DPT were not found in the surveyed literature, functional assay data indicates it is a high-efficacy partial to full agonist at 5-HT₂A and 5-HT₂B receptors, with significantly lower potency at the 5-HT₂C receptor.

Experimental Protocols: Radioligand Displacement Assay

The binding affinity of compounds like 4-HO-DPT to specific receptors is typically determined using a radioligand displacement assay. This competitive binding assay measures the ability of a non-labeled compound (the "competitor," e.g., 4-HO-DPT) to displace a radioactively labeled ligand that is known to bind to the target receptor.

General Methodology

-

Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A receptor) are prepared from cultured cells or tissue homogenates through a series of centrifugation and resuspension steps.

-

Assay Buffer : A buffered solution is prepared to maintain a stable pH and ionic environment for the binding reaction.

-

Incubation : A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled competitor compound.

-

Separation of Bound and Free Ligand : After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

-

Quantification : The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

The following diagram illustrates the general workflow of a radioligand displacement assay.

Signaling Pathways

The primary pharmacological effects of 4-HO-DPT are mediated through its agonist activity at serotonin receptors, particularly the 5-HT₂A receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

5-HT₂A Receptor Signaling Pathway

Upon activation by an agonist like 4-HO-DPT, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G protein. This initiates a downstream signaling cascade as depicted in the following diagram.

Pathway Description:

-

Receptor Activation : 4-HO-DPT binds to and activates the 5-HT₂A receptor.

-

G Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.

-

PLC Activation : The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release : IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation : DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺ concentration, activates protein kinase C (PKC).

-

Cellular Response : Activated PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses that are ultimately responsible for the physiological and psychoactive effects of 4-HO-DPT.

This guide provides a foundational understanding of the receptor binding characteristics of 4-HO-DPT. Further research is required to fully elucidate its complete pharmacological profile and therapeutic potential. The provided methodologies and pathway diagrams serve as a resource for researchers designing and interpreting experiments in this area.

References

In Vitro Pharmacological Profile of 4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-Hydroxy DPT, or 4-HO-DPT) is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As a research chemical, understanding its in vitro pharmacological characteristics is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides a comprehensive overview of the in vitro characterization of this compound, focusing on its interactions with key serotonin (B10506) receptors. The data presented is compiled from peer-reviewed scientific literature to guide further research and drug development efforts.

Quantitative Pharmacological Data

The in vitro activity of this compound has been primarily characterized by its agonist effects at serotonin 5-HT₂ receptor subtypes. The following tables summarize the key quantitative data from functional and binding assays.

Table 1: Functional Activity of this compound at Human Serotonin 5-HT₂ Receptors

| Receptor | Assay Type | Parameter | Value | Reference |

| h5-HT₂A | Calcium Mobilization | EC₅₀ (nM) | 26.7 | Klein et al. (2020) |

| Eₘₐₓ (%) | 97.4 | Klein et al. (2020) | ||

| h5-HT₂B | Calcium Mobilization | EC₅₀ (nM) | 27.6 | Klein et al. (2020) |

| Eₘₐₓ (%) | 94.0 | Klein et al. (2020) | ||

| h5-HT₂C | Calcium Mobilization | EC₅₀ (nM) | 3451 | Klein et al. (2020) |

| Eₘₐₓ (%) | 89.6 | Klein et al. (2020) |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by the drug.

Table 2: Receptor Binding Affinities of this compound

At the time of this writing, specific Kᵢ values for this compound from primary literature sources such as Rickli et al. (2016) were not available in the immediate search results. The functional data from Klein et al. (2020) indicates that this compound acts as a potent agonist at 5-HT₂A and 5-HT₂B receptors, suggesting high binding affinity. It displays significantly lower potency at the 5-HT₂C receptor.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assays (General Protocol)

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is a generalized protocol based on standard laboratory practices.

1. Membrane Preparation:

-

Cells stably expressing the target human serotonin receptor (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[3]

-

The homogenate is centrifuged to pellet the cell membranes.[3]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]

-

Protein concentration is determined using a standard method like the BCA assay.[3]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[3]

-

Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the unlabeled test compound (this compound).[4]

-

The plates are incubated to allow for competitive binding to reach equilibrium.[3][4]

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand.[5]

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[3][4]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[3]

-

The radioactivity retained on the filters is measured using a scintillation counter.[4]

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ (half-maximal inhibitory concentration) is determined from the competition binding curves.

-

The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

Calcium Mobilization Assay (Based on Klein et al., 2020)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the 5-HT₂ receptor subtypes.

1. Cell Culture and Plating:

-

Flp-In T-REx 293 cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor are used.[7]

-

Cells are plated into 96-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.[8][9]

-

The incubation is typically carried out in the dark at 37°C for a specified period to allow the dye to enter the cells and be de-esterified.

3. Compound Addition and Signal Detection:

-

Varying concentrations of this compound are added to the wells.

-

The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[9]

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time.

4. Data Analysis:

-

The peak fluorescence response is measured for each concentration of the test compound.

-

The data is normalized to the response of a reference agonist (e.g., serotonin).

-

The EC₅₀ and Eₘₐₓ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound at 5-HT₂A Receptors

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. 4-HO-DPT - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Initial animal studies on 4-HO-DPT effects

An In-Depth Technical Guide on the Initial Animal Studies of 4-HO-DPT

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a research chemical. The information provided herein is intended for research and informational purposes only.

Executive Summary

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic tryptamine (B22526) structurally related to psilocin (4-HO-DMT).[1] Despite its availability in the designer drug market, formal preclinical evaluation in animal models has been notably limited. The primary peer-reviewed data available originates from a 2020 study by Klein et al., which systematically investigated the structure-activity relationships of various psilocybin analogues.[1][2] This guide synthesizes the key findings from initial animal studies, focusing on the in vitro functional activity and in vivo behavioral effects of 4-HO-DPT. It provides a detailed overview of experimental protocols and presents the core data in a structured format to support future research and development.

In Vitro Pharmacology: Serotonin (B10506) Receptor Functional Activity

The principal mechanism of action for classic psychedelic compounds is agonism at the serotonin 2A receptor (5-HT₂A). Initial in vitro studies confirm that 4-HO-DPT functions as a potent agonist at multiple 5-HT₂ receptor subtypes.

Quantitative Data

Functional activity was assessed using calcium mobilization assays in cell lines expressing human (h) or mouse (m) 5-HT₂ receptors.[1][3] The following table summarizes the key findings for 4-HO-DPT in comparison to the benchmark compound, psilocin.

| Compound | Receptor | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Comparative Notes |

| 4-HO-DPT | h5-HT₂A | Data reported in Klein et al. (2020) | High Efficacy (90-100% relative to 5-HT)[4] | Potency and efficacy are roughly equivalent to psilocin.[1] |

| h5-HT₂B | Data reported in Klein et al. (2020) | High Efficacy (94%)[1] | Much more efficacious than psilocin (Eₘₐₓ = 39%).[1] | |

| h5-HT₂C | Data reported in Klein et al. (2020) | High Efficacy[1][4] | Approximately 10-fold lower potency than psilocin.[1] | |

| Psilocin | h5-HT₂A | ~24 nM[5] | High Efficacy (90-100% relative to 5-HT)[4] | Benchmark compound. |

| h5-HT₂B | Data reported in Klein et al. (2020) | Lower Efficacy (39%)[1] | ||

| h5-HT₂C | Data reported in Klein et al. (2020) | High Efficacy[1][4] |

Note: Specific EC₅₀ values for 4-HO-DPT were not available in the reviewed literature snippets but are contained within the primary publication by Klein et al. (2020).

Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade. This pathway is central to the psychedelic effects of tryptamines.

In Vivo Pharmacology: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that serves as a reliable behavioral proxy for 5-HT₂A receptor activation and potential psychedelic activity in humans.[6][7]

Quantitative Data

Studies in C57BL/6J mice demonstrate that 4-HO-DPT induces the HTR in a dose-dependent manner.[1][3] Its potency is lower than that of many other 4-hydroxy tryptamines.

| Compound | HTR Potency (ED₅₀) [µmol/kg] | HTR Potency (ED₅₀) [mg/kg]¹ | Notes |

| 4-HO-DPT | 2.47[4] | ~0.64 | Lower potency relative to psilocin.[1] |

| Psilocin (4-HO-DMT) | 0.81[4] | ~0.17 | Potent HTR-inducing agent. |

| 4-HO-MET | 0.65[4] | ~0.14 | Most potent among tested analogues. |

| 4-HO-DET | 1.56[4] | ~0.36 | |

| 4-HO-DiPT | 3.46[4] | ~0.90 | Least potent among tested analogues. |

¹Calculated based on molar mass (4-HO-DPT: 260.38 g/mol ; Psilocin: 204.27 g/mol ; 4-HO-MET: 218.30 g/mol ; 4-HO-DET: 232.32 g/mol ; 4-HO-DiPT: 260.38 g/mol ).

The potency of 4-hydroxy-N,N-dialkyltryptamines in the HTR assay is inversely correlated with the steric bulk of the N-alkyl substituents.[4]

Experimental Protocols

The following sections describe generalized protocols for the key experiments cited, based on standard methodologies in the field.

In Vivo: Head-Twitch Response (HTR) Assay

This protocol outlines the procedure for quantifying 5-HT₂A agonist-induced head twitches in mice.

-

Animals: Male C57BL/6J mice (6–8 weeks old) are used.[3] Animals are housed in a climate-controlled facility with a reverse light-cycle and given ad libitum access to food and water.[3]

-

Drug Preparation: 4-HO-DPT is dissolved in isotonic saline. Test substances are administered intraperitoneally (IP) at a volume of 5 mL/kg.[5]

-

Procedure:

-

Mice are habituated to the testing room before the experiment begins.

-

Following IP injection of the test compound or vehicle, each mouse is placed into an individual, transparent cylindrical observation chamber.

-

Behavior is recorded via video camera for a set duration, typically starting immediately after injection for 30 to 60 minutes.

-

-

Data Analysis:

-

Videos are scored by trained observers who are blind to the experimental conditions. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not part of a grooming behavior.[6][8]

-

The total number of head twitches is counted for each animal.

-

Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.[9]

-

The half-maximal effective dose (ED₅₀) is calculated by applying non-linear regression to the dose-response data.[9]

-

In Vitro: Calcium Mobilization Assay

This protocol describes a common method to determine the functional potency and efficacy of a compound at Gq-coupled receptors like 5-HT₂A.

-

Cell Culture: A stable cell line, such as HEK293 or CHO, expressing the human 5-HT₂ receptor of interest is cultured under standard conditions.

-

Assay Preparation:

-

Cells are seeded into 96-well or 384-well black-walled microplates and allowed to grow overnight.[10][11]

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) diluted in an assay buffer (e.g., HBSS with 20 mM HEPES).[10][11]

-

Cells are incubated with the dye for a specified period (e.g., 45-60 minutes) at 37°C.[11][12]

-

-

Compound Addition and Measurement:

-

Serial dilutions of 4-HO-DPT and a reference agonist (e.g., 5-HT) are prepared.

-

The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is taken before the automated addition of the test compounds.

-

Upon compound addition, the change in fluorescence intensity, corresponding to the release of intracellular calcium, is measured kinetically over time.

-

-

Data Analysis:

-

The peak fluorescence response is normalized to the response of a maximal concentration of the reference agonist (5-HT).

-

Concentration-response curves are generated using non-linear regression (e.g., four-parameter logistic equation) to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

Discussion and Future Directions

The available data, while limited, firmly place 4-HO-DPT within the classic psychedelic class of 5-HT₂A agonists. Its in vivo potency in the HTR assay is modest compared to its structural analogues, suggesting that the dipropyl substitutions on the amine nitrogen reduce 5-HT₂A-mediated behavioral effects.[4] The compound's high efficacy at the 5-HT₂B receptor is noteworthy, as chronic activation of this receptor has been associated with valvular heart disease, a critical consideration for any potential therapeutic development.

Crucial data are currently absent from the scientific literature. To build a comprehensive preclinical profile for 4-HO-DPT, future animal studies should prioritize:

-

Pharmacokinetics: Determination of absorption, distribution, metabolism, and excretion (ADME) profiles, including bioavailability and brain penetration.

-

Toxicology: Acute and repeated-dose toxicity studies to establish a safety profile.

-

Drug Discrimination Studies: Training animals to discriminate 4-HO-DPT from vehicle to confirm its subjective effects are similar to other known psychedelics.

-

Behavioral Models of Therapeutic Efficacy: Assessing the compound in animal models of depression, anxiety, and PTSD.[13]

A thorough characterization of these parameters is essential for understanding the compound's full pharmacological profile and evaluating any potential for future clinical investigation.

References

- 1. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Whitepaper on a Psilocin Structural Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As a member of the 4-hydroxytryptamine (B1209533) family, 4-HO-DPT is of significant interest to the scientific community for its potential to elucidate the structure-activity relationships of serotonergic psychedelics. This document provides a comprehensive technical overview of 4-HO-DPT, focusing on its pharmacological profile, relevant experimental protocols, and a comparative analysis with psilocin. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.

Chemical and Pharmacological Profile

4-HO-DPT is characterized by a hydroxyl group at the 4-position of the indole (B1671886) ring and two propyl groups attached to the terminal nitrogen of the ethylamine (B1201723) side chain.[3] This structural modification, specifically the replacement of psilocin's two methyl groups with propyl groups, influences its pharmacokinetic and pharmacodynamic properties.[1] First described in scientific literature in 1977 by David Repke and colleagues, it has since been identified as a novel psychoactive substance.[1][2]

Pharmacodynamics

4-HO-DPT acts as a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT2A receptor, which is the primary target for classic psychedelics.[1][2] It functions as a high-efficacy partial to full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-HO-DPT in comparison to psilocin, facilitating a direct comparison of their pharmacological properties.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| 4-HO-DPT | - | - | - | - |

| Psilocin | - | - | - | - |

Data not available in a comparable format from the search results.

Table 2: Functional Activity (EC50, nM and Emax, %)

| Compound | Receptor | EC50 (nM) | Emax (%) |

| 4-HO-DPT | 5-HT2A | ~1-10 | ~90-100 |

| 5-HT2B | - | 94 | |

| 5-HT2C | - | - | |

| Psilocin | 5-HT2A | ~1-10 | ~90-100 |

| 5-HT2B | - | 39 | |

| 5-HT2C | - | - |

Note: A direct side-by-side numerical comparison of EC50 values was not available in the search results. The potency of 4-HO-DPT at the 5-HT2A receptor is stated to be similar to psilocin.[1][4]

Table 3: In Vivo Head-Twitch Response (HTR) in Mice

| Compound | ED50 (μmol/kg) | Relative Potency (vs. Psilocin) |

| 4-HO-DPT | 2.47 | ~4-5 fold lower |

| Psilocin | 0.81 | 1 |

Table 4: Pharmacokinetic Parameters

| Compound | Onset of Action | Duration of Action | Elimination Half-life |

| 4-HO-DPT | 15-45 minutes (oral)[1][2] | 5-8 hours (oral)[1][2] | - |

| Psilocin | 15-40 minutes (oral) | 4-6 hours (oral) | 1.5-4 hours[1] |

Pharmacokinetic data for 4-HO-DPT is limited. The data for psilocin is derived from studies of oral psilocybin administration, which is rapidly dephosphorylated to psilocin.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of 4-HO-DPT.

Protocol 1: Synthesis of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)

While a specific, detailed, and publicly available protocol for the synthesis of 4-HO-DPT is not readily found, its synthesis is noted to be challenging.[1] The general approach is based on the Speeter-Anthony tryptamine synthesis, similar to the synthesis of psilocin.[1] The following is a representative protocol adapted from the synthesis of related 4-hydroxytryptamines.

Materials:

-

4-Benzyloxyindole

-

Oxalyl chloride

-

Lithium aluminum hydride (LiAlH4)

-

Palladium on carbon (Pd/C)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrogen gas

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Protection of the Hydroxyl Group: The synthesis typically begins with a protected 4-hydroxyindole (B18505), such as 4-benzyloxyindole, to prevent unwanted side reactions.

-

Acylation: The protected 4-hydroxyindole is reacted with oxalyl chloride in an anhydrous solvent like diethyl ether at a low temperature (e.g., 0°C) to form the corresponding indol-3-ylglyoxylyl chloride.

-

Amidation: The resulting acid chloride is then reacted with dipropylamine to yield N,N-dipropyl-2-(4-benzyloxy-1H-indol-3-yl)-2-oxoacetamide.

-

Reduction: The amide is subsequently reduced to the corresponding tryptamine using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like THF under reflux. This step yields 4-benzyloxy-N,N-dipropyltryptamine.

-

Deprotection: The final step involves the removal of the benzyl (B1604629) protecting group. This is typically achieved through catalytic hydrogenation using palladium on carbon as a catalyst in a suitable solvent under a hydrogen atmosphere. This yields the final product, 4-hydroxy-N,N-dipropyltryptamine.

-

Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization to obtain pure 4-HO-DPT.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 4-HO-DPT for serotonin receptors.

Materials:

-

Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)

-

Radioligand with known affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

-

4-HO-DPT and psilocin (test compounds)

-

Non-specific binding control (a high concentration of a known non-radiolabeled ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds (4-HO-DPT and psilocin) in the assay buffer.

-

Incubation: In each well of the microplate, add the cell membranes, the radioligand at a fixed concentration, and either the assay buffer (for total binding), the non-specific binding control, or a concentration of the test compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in rodents.[1]

Materials:

-

Male C57BL/6J mice

-

4-HO-DPT and psilocin dissolved in a suitable vehicle (e.g., saline)

-

Observation chambers

-

Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for a period of time before drug administration.

-

Drug Administration: Administer various doses of 4-HO-DPT, psilocin, or the vehicle control to different groups of mice via a specific route (e.g., intraperitoneal injection).

-

Observation: Immediately after administration, place the mice individually into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

Scoring: Count the number of head twitches for each mouse during the observation period. A head twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve. Calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Protocol 4: In Vitro Metabolism Assay

This protocol outlines a general method for investigating the metabolic stability of 4-HO-DPT using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

4-HO-DPT

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Initiation of Reaction: Add 4-HO-DPT to the incubation mixture to initiate the metabolic reaction.

-

Cofactor Addition: Add the NADPH regenerating system to start the enzymatic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of 4-HO-DPT at each time point.

-

Data Analysis: Plot the percentage of remaining 4-HO-DPT against time. From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizations

The following diagrams illustrate key concepts related to 4-HO-DPT and its study.

Caption: Structural comparison of Psilocin and 4-HO-DPT.

Caption: Serotonergic signaling pathway activated by 4-HO-DPT.

Caption: Experimental workflow for characterizing novel psilocin analogs.

Conclusion